Oral Route of Administration Conferred by Structural Modification Relative to the Intravenous-Only TXS Inhibitor Ozagrel
N2 was rationally designed by structural modification of the ozagrel scaffold specifically to achieve oral bioavailability; the parent compound ozagrel (sodium ozagrel) is clinically used exclusively via intravenous infusion in acute cerebral thrombosis settings [1]. In a rat middle cerebral artery occlusion (MCAO) ischemia/reperfusion model, orally administered N2 at 7.5 mg/kg and 15 mg/kg produced significant reductions in neurological deficit scores compared to vehicle, demonstrating functional efficacy achievable via oral dosing, whereas ozagrel served as the positive control administered ex vivo and in vitro due to its IV route limitation [1]. The development objective of an orally available TXS inhibitor directly addresses the unmet need for chronic post-stroke antiplatelet therapy that cannot be met by intravenous agents [2].
| Evidence Dimension | Route of administration eligibility for TXS inhibitors with confirmed target engagement |
|---|---|
| Target Compound Data | Oral administration (7.5 and 15 mg/kg p.o.) produces significant neurological deficit reduction in MCAO rats [1] |
| Comparator Or Baseline | Ozagrel: Clinical use restricted to intravenous infusion (80 mg IV twice daily); oral bioavailability insufficient for clinical oral formulation [1] |
| Quantified Difference | Binary differentiation: oral feasible vs. IV-dependent; N2 achieves in vivo efficacy by oral route not available for ozagrel in current clinical practice |
| Conditions | Rat MCAO ischemia/reperfusion model; neurological deficit scoring; 7.5 and 15 mg/kg N2 p.o. vs. vehicle; ozagrel used as ex vivo/in vitro reference |
Why This Matters
For procurement decisions in preclinical stroke research, the oral route of N2 enables chronic dosing paradigms and translational development paths that are not feasible with the IV-restricted ozagrel, directly determining experimental design flexibility.
- [1] Yu J, et al. N2 ameliorates neural injury during experimental ischemic stroke via the regulation of thromboxane A2 production. Eur J Pharmacol. 2014;743:42-52. doi:10.1016/j.ejphar.2014.09.011. View Source
- [2] Huang J, et al. The neuroprotective effect of a novel agent N2 on rat cerebral ischemia associated with the activation of PI3K/Akt signaling pathway. Neuropharmacology. 2015;95:12-21. PMID: 25725335. View Source
